Palladium(II) bromide

Catalog No.
S704395
CAS No.
13444-94-5
M.F
Br2Pd
M. Wt
266.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) bromide

CAS Number

13444-94-5

Product Name

Palladium(II) bromide

IUPAC Name

palladium(2+);dibromide

Molecular Formula

Br2Pd

Molecular Weight

266.23 g/mol

InChI

InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2

InChI Key

INIOZDBICVTGEO-UHFFFAOYSA-L

SMILES

Br[Pd]Br

Canonical SMILES

[Br-].[Br-].[Pd+2]

Catalyst Precursor

PdBr2 is a valuable precursor for palladium(0) catalysts, which are crucial for various organic coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. PdBr2 is often used in combination with ligands (stabilizing molecules) to create specific palladium catalysts with desired properties. For instance, research has shown its effectiveness in the generation of Pd(0) precatalysts for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and vinyl ethers [1].

[1] (Palladium(II) bromide, 99% | 205877-2G | SIGMA-ALDRICH | SLS Ireland, )

Ligandless Palladium Catalysis

Interestingly, PdBr2 itself can exhibit catalytic activity in specific reactions without the need for additional ligands. Research has explored its application in Suzuki cross-coupling reactions using arylboronic acids or sodium tetraphenylborate in aqueous media. This approach offers advantages like simplified reaction setup and potentially greener chemistry due to the absence of organophosphine ligands, which are often used but can be environmentally hazardous [2].

[2] (Palladium( II ) bromide - ResearchGate, )

Development of New Palladium Complexes

PdBr2 serves as a building block for the synthesis of novel palladium complexes with tailored properties. Researchers can manipulate the surrounding ligands around the palladium center to influence its catalytic activity and selectivity. Studies have explored the formation of trans-Mono(silyl)palladium(II) Bromide Complexes derived from PdBr2, which may hold promise for future catalyst development [3].

[3] (Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes - MDPI, )

Molecular Structure Analysis

PdBr2 adopts a linear structure with two bromine atoms covalently bonded to the central palladium atom. Each Pd-Br bond length is approximately 2.28 Å. The bromine atoms exhibit sp³ hybridization, while palladium exhibits d⁸sp² hybridization. This hybridization allows palladium to participate in various bonding interactions with other molecules, making it a versatile catalyst.


Chemical Reactions Analysis

PdBr2 is involved in a variety of chemical reactions, including:

  • Synthesis: PdBr2 can be prepared through the reaction of palladium metal with bromine:

Pd (s) + Br2 (g) → PdBr2 (s) []

  • Decomposition: At high temperatures, PdBr2 decomposes into its constituent elements:

PdBr2 (s) → Pd (s) + Br2 (g) []

  • Coupling Reactions: PdBr2 serves as a catalyst for numerous organic coupling reactions, such as the Heck reaction and Suzuki-Miyaura coupling. These reactions form carbon-carbon bonds between organic molecules. Here's an example of the Heck reaction using PdBr2:

PhBr (aryl bromide) + CH2=CHCH2COOCH3 (olefin) → PhCH2CH=CHCH2COOCH3 (substituted alkene) []

In this reaction, PdBr2 facilitates the formation of a new C-C bond between the aryl bromide and the olefin.

Note

The specific reaction mechanism for PdBr2-catalyzed reactions can be complex and involve multiple steps. Further resources can be explored for detailed mechanistic pathways.


Physical And Chemical Properties Analysis

  • Formula: PdBr2
  • Molar Mass: 266.228 g/mol []
  • Appearance: Brown powder []
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Insoluble in water, but soluble in hot acetonitrile []
  • Stability: Stable under normal conditions

PdBr2 is considered a potential irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound [].

, especially those involving halogenation and complex formation. Key reactions include:

  • Formation of Palladium Halides: It can react with other halogens to form corresponding palladium halides. For instance, it reacts with gallium(III) bromide in the presence of arenes to yield binuclear palladium(I) complexes .
  • Oxidation Reactions: Palladium(II) bromide complexes have been studied for their catalytic activity in oxidation reactions, such as the oxidation of carbon monoxide in the presence of oxygen .

These reactions highlight the versatility of palladium(II) bromide as a catalyst and a reactant in various chemical processes.

Research on the biological activity of palladium(II) bromide is limited but suggests potential applications in medicinal chemistry. Its complexes have shown catalytic properties that may influence biological systems, particularly in oxidation processes. For example, studies indicate that palladium(II) bromide can catalyze reactions involving carbon monoxide, which could have implications for understanding metabolic pathways involving carbon monoxide and oxygen .

Palladium(II) bromide can be synthesized through several methods:

  • Direct Reaction: The simplest method involves the direct reaction of palladium metal with bromine gas at elevated temperatures:
    Pd(s)+Br2(g)PdBr2(s)\text{Pd}(s)+\text{Br}_2(g)\rightarrow \text{PdBr}_2(s)
  • Acidic Medium: Another method includes reacting palladium metal with a mixture of nitric acid and hydrobromic acid, which facilitates the formation of palladium(II) bromide from palladium salts .

These methods provide efficient routes to obtain palladium(II) bromide for laboratory use.

Palladium(II) bromide has diverse applications across various fields:

  • Catalysis: It is widely utilized as a catalyst in organic synthesis, particularly in coupling reactions such as the carbonylative Heck reaction .
  • Material Science: Due to its unique electronic properties, it is also explored for use in electronic materials and sensors.
  • Research: Palladium(II) bromide serves as a precursor for synthesizing other palladium compounds and complexes used in research.

Studies on the interactions of palladium(II) bromide with other compounds reveal its reactivity and potential applications:

  • Complex Formation: Palladium(II) bromide readily forms complexes with various ligands, enhancing its catalytic properties. For instance, its interaction with acetonitrile leads to highly active catalytic species for oxidation reactions .
  • Reactivity with Gallium Compounds: The interaction between palladium(II) bromide and gallium halides has been shown to produce interesting binuclear complexes that may have unique catalytic properties .

These interactions underscore the importance of palladium(II) bromide in coordination chemistry and catalysis.

Palladium(II) bromide shares similarities with other palladium halides but exhibits unique characteristics that differentiate it from them. Below is a comparison with some related compounds:

CompoundFormulaUnique Features
Palladium(II) chloridePdCl2\text{PdCl}_2More stable than PdBr2\text{PdBr}_2; used extensively in organic synthesis.
Palladium(I) iodidePdI\text{PdI}Less common; shows different reactivity profiles compared to PdBr2\text{PdBr}_2.
Palladium(II) fluoridePdF2\text{PdF}_2Less soluble; forms different types of complexes.

Palladium(II) bromide's ability to form stable complexes with various ligands while maintaining distinct reactivity profiles sets it apart from these similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

265.73811 g/mol

Monoisotopic Mass

263.74016 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13444-94-5

Wikipedia

Palladium(II) bromide

General Manufacturing Information

Palladium bromide (PdBr2): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types